trans-2-Heptene
Overview
Description
Synthesis Analysis
The synthesis of alkenes like trans-2-Heptene often involves methods such as elimination reactions or the Wittig reaction. A related synthesis method involves the palladium(II)-catalyzed halogenation of alkenes, as demonstrated in the synthesis of 7-methylenebicyclo[2.2.1]hept-2-ene derivatives, showcasing the unique trans-halogenopalladation of the exocyclic double bond (Wiger, Albelo, & Rettig, 1974).
Molecular Structure Analysis
The molecular structure of alkenes, including trans-2-Heptene, is central to understanding their reactivity and properties. Studies on molecules like trans-[PtCl(COC6H13-n)(PPh3)2], an intermediate in catalytic processes involving alkenes, provide insights into the geometric arrangements affecting reactivity and catalysis (Bardi et al., 1980).
Chemical Reactions and Properties
Alkenes engage in a variety of chemical reactions, including additions, polymerizations, and isomerizations. For instance, the cis/trans isomerization of 2-butene on Pt(111) surfaces reveals the influence of hydrogen coverage on the reaction pathway, highlighting the dynamic nature of alkene chemistry (Li, Fleurat‐Lessard, Zaera, & Delbecq, 2014).
Physical Properties Analysis
The physical properties of trans-2-Heptene, such as boiling point, density, and refractive index, are crucial for its application in various industrial processes. Research on the equilibrium structures of molecules like 1-chloro-2-fluoroethylene provides a basis for understanding the physical characteristics of similar compounds (Puzzarini, Cazzoli, Gambi, & Gauss, 2006).
Scientific Research Applications
Polymerization Reactions : Trans-2-Heptene is used in polymerization reactions with ethylene, particularly in the presence of (C5Me5)2Sm-based catalysts. This process selectively incorporates one olefin per polyethylene chain, indicating potential applications in polymer synthesis (Evans, DeCoster, & Greaves, 1996).
Catalytic Isomerization : The compound undergoes catalytic isomerization with IrX(CO)L2 catalysts. This reaction is significant in organic synthesis, particularly under hydrogenation conditions, highlighting its role in chemical transformations (Strohmeier & Fleischmann, 1972).
Monomer-Isomerization Polymerization : Trans-2-Heptene is involved in monomer-isomerization polymerizations, forming high molecular weight polymers consisting of 1-heptene units. This indicates its utility in specialized polymerization processes (Otsu, Nagahama, & Endo, 1975).
Dehydrocyclization Studies : The dehydrocyclization of n-heptenes, including trans-2-Heptene, has been studied, showing its potential in the production of different hydrocarbon structures, relevant in petrochemical processes (Mortikov, Rozengart, & Kazanskii, 1968).
Organic Synthesis Applications : Trans-2-Heptene derivatives have been synthesized and studied for their potential in organic synthesis and as metabolites in pharmacological studies (Taylor & Coutts, 1979).
Atmospheric Chemistry Studies : The compound's reactions with atmospheric radicals like OH and NO3 have been studied, which is significant in understanding its behavior and impact in the atmosphere (Smith, Rigler, Kwok, & Atkinson, 1996).
Raman Spectroscopy : The Raman spectra of hydrocarbons, including trans-2-Heptene, have been analyzed, indicating its importance in spectroscopic studies for chemical identification and structural analysis (Cleveland, 1943).
Gas-Phase Reactions and Kinetic Modeling : Trans-2-Heptene has been used in studies focusing on ignition delay times and kinetic modeling, particularly in the context of combustion and flame studies, which is crucial for fuel and energy research (Wu, Liu, Tang, & Huang, 2018).
Safety And Hazards
Trans-2-Heptene is flammable and poses a dangerous fire risk . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
(E)-hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTZHAVKAVGASB-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074718, DTXSID70881227 | |
Record name | 2-Heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-2-Heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | trans-2-Heptene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18095 | |
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Vapor Pressure |
48.9 [mmHg] | |
Record name | trans-2-Heptene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18095 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
trans-2-Heptene | |
CAS RN |
14686-13-6, 592-77-8 | |
Record name | trans-2-Heptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14686-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Hept-2-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014686136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Heptene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74131 | |
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Record name | 2-Heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-2-Heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-hept-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.192 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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